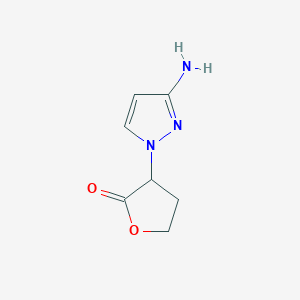

3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one

Description

3-(3-Amino-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound featuring a γ-lactone (oxolan-2-one) core substituted with a 3-amino-1H-pyrazole moiety. This structure combines a five-membered lactone ring with a pyrazole group, a configuration that may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

3-(3-aminopyrazol-1-yl)oxolan-2-one |

InChI |

InChI=1S/C7H9N3O2/c8-6-1-3-10(9-6)5-2-4-12-7(5)11/h1,3,5H,2,4H2,(H2,8,9) |

InChI Key |

YDHMNXMPCRBHGB-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C1N2C=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one typically involves the reaction of 3-amino-1H-pyrazole with oxirane-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound featuring a pyrazole ring and an oxolanone moiety, drawing interest in medicinal chemistry for its potential biological activities and applications in drug development. Research indicates that compounds containing a pyrazole moiety often exhibit significant biological activities.

Potential Applications

3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one has several potential applications:

- Pharmaceutical Development Due to its biological activity, it is being explored as a lead compound for developing new therapeutic agents.

- Versatile Building Block The compound can serve as a versatile building block in synthetic organic chemistry.

- Anticancer Study A recent study focused on a series of pyrazole derivatives demonstrated that compounds similar to this compound showed anticancer activity. Pyrazole-based molecules play a crucial role in treating various diseases and cancer types, such as breast cancer, lymphoma, cervical cancer, or inflammation disorders .

- Kinase Inhibitors The pyrazole hinge-binding moiety represents a privileged scaffold in medicinal chemistry for developing kinase inhibitors .

- Drug Discovery This compound may serve as a lead compound in drug discovery for treating infections or cancer.

Synthesis Methodologies

The synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)oxolan-2-one can be achieved through several methodologies:

- Cyclization reactions

- Condensation reactions

- Substitution reactions

Biological Activities

Mechanism of Action

The mechanism of action of 3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pilocarpine: A Muscarinic Agonist

Structure : Pilocarpine, (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one, shares the oxolan-2-one core but substitutes the pyrazole group with an imidazole ring .

Key Differences :

- The imidazole substituent in pilocarpine is critical for its muscarinic receptor agonism, whereas the pyrazole-amino group in 3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one may alter receptor specificity or bioavailability.

- Synthesis: Pilocarpine is naturally extracted from Pilocarpus species, while synthetic routes for pyrazole-oxolan-2-one derivatives (e.g., via reflux with malononitrile or cyanoacetate) suggest different reactivity profiles .

Indole-Substituted Oxolan-2-one Derivatives

Compounds such as 5-(1H-Indol-3-yl)oxolan-2-one (synthesized at 76% yield) and its methyl/allyl analogs () replace the pyrazole group with indole rings.

Comparison :

- Physical Properties : The indole derivatives exhibit higher melting points (e.g., 117–121°C for compound 12) compared to liquid or low-melting analogs, suggesting enhanced crystallinity due to aromatic stacking .

- Synthetic Accessibility : Indole derivatives are synthesized via DDQ-catalyzed oxidative lactonization, contrasting with pyrazole derivatives that may require nucleophilic substitution or cyclocondensation .

Alkaloid Derivatives: EPI and Hydroxy-Methylidene Analogs

- Hydroxy-Methylidene Derivative : A compound with a 3-hydroxy-3,4-bis(aromatic) substitution () demonstrates complex NMR shifts (e.g., ester carbonyl at 20–30 ppm), highlighting how substituent electronegativity influences spectroscopic profiles .

Pyrazole-Based Analogs

- 5-(3-Amino-1H-pyrazol-1-yl)pyridinone () in a patent compound suggests amino-pyrazole groups are valued in drug design for targeting specific enzymes or receptors .

Research Findings and Implications

- Reactivity : Pyrazole-oxolan-2-one derivatives are synthesized via nucleophilic substitutions or cyclizations, whereas indole analogs require oxidative lactonization .

- Spectroscopy: The amino-pyrazole group likely causes distinct NMR shifts (e.g., aromatic protons at 7–8 ppm) compared to imidazole or indole substituents .

- Bioactivity: While pilocarpine’s imidazole group is essential for muscarinic activity, amino-pyrazole substituents may target different pathways, such as kinase inhibition or antimicrobial activity (inferred from pyrazole pharmacophores) .

Biological Activity

3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound that integrates a pyrazole ring with an oxolane moiety. This unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of nitrogen, oxygen, and carbon atoms essential for its biological interactions. The presence of an amino group on the pyrazole ring enhances its reactivity and potential interactions with biological targets.

Biological Activity

The biological activities associated with this compound include:

- Anticancer Properties : Compounds containing pyrazole rings have been reported to exhibit anticancer activity by inhibiting specific kinases involved in cancer progression. For instance, pyrazole-based inhibitors have shown efficacy against various cancer types, including breast and cervical cancers .

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Kinase Inhibition : The compound may act as a selective inhibitor for certain kinases, disrupting signaling pathways critical for cell proliferation and survival. For example, studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

- Interaction with Enzymes : The amino group on the pyrazole ring can participate in hydrogen bonding with enzyme active sites, influencing their activity and modulating metabolic pathways .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : Starting from suitable precursors, the pyrazole ring is formed through cyclization reactions.

- Oxolane Construction : The oxolane moiety is introduced via a nucleophilic substitution reaction involving appropriate halides or electrophiles.

- Final Functionalization : The amino group is added to the pyrazole ring through amination reactions.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that a series of pyrazole derivatives exhibited significant inhibition of CDK16, leading to reduced viability in breast cancer cell lines .

- Anti-inflammatory Activity : Another research project highlighted the anti-inflammatory potential of substituted pyrazoles in animal models, showing comparable effects to established anti-inflammatory drugs like indomethacin .

Comparative Analysis

The following table summarizes the biological activities reported for various pyrazole derivatives compared to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.